



Sirt2-IN-14 protocol for in vitro cell-based assays

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Compound of Interest		
Compound Name:	Sirt2-IN-14	
Cat. No.:	B12376802	Get Quote

Application Notes for Sirt2-IN-14

Introduction

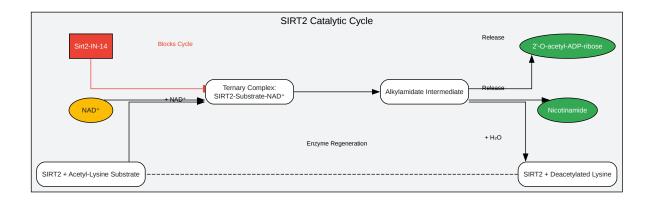
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacetylases.[1] Primarily localized in the cytoplasm, SIRT2 plays a crucial role in various cellular processes, including cell cycle regulation, microtubule stability, metabolic pathways, and the response to oxidative stress.[2][3] Its involvement in the pathophysiology of cancer, neurodegenerative diseases, and metabolic disorders has made it a significant target for drug discovery.[3][4] Sirt2-IN-14 is a potent and selective inhibitor of SIRT2, designed as a chemical probe to investigate the biological functions of SIRT2 and evaluate its therapeutic potential. These application notes provide detailed protocols for utilizing Sirt2-IN-14 in common in vitro cell-based assays.

Mechanism of Action

SIRT2 catalyzes the removal of acetyl groups from lysine residues on a variety of protein substrates, a process that requires nicotinamide adenine dinucleotide (NAD+) as a cosubstrate.[4][5] The catalytic mechanism involves the formation of an alkylamidate intermediate between the acetylated lysine and NAD+, leading to the release of nicotinamide and 2'-O-acetyl-ADP-ribose, along with the deacetylated protein.[6] **Sirt2-IN-14** acts as a mechanism-based inhibitor, binding to the active site of the SIRT2 enzyme and preventing the interaction with its substrates or NAD+, thereby blocking its deacetylase activity.[4] This inhibition leads to



the hyperacetylation of SIRT2 targets, such as α -tubulin and p53, which can be used as biomarkers for target engagement in cellular assays.[7][8]



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Figure 1. Mechanism of SIRT2 Inhibition.

Data Presentation

The inhibitory activity and selectivity of **Sirt2-IN-14** are summarized below. Data are representative of potent, selective SIRT2 inhibitors described in the literature.[9][10]



Parameter	SIRT1	SIRT2	SIRT3	Notes
Biochemical IC50	> 90 μM	0.028 μΜ	> 150 μM	In vitro fluorescence- based deacetylation assay.[9][11]
Cellular EC₅o	> 50 μM	0.5 - 2.0 μΜ	> 50 μM	Measured by α- tubulin hyperacetylation in cancer cell lines.
Cell Growth GI50	> 25 μM	5 - 15 μΜ	> 25 μM	Varies by cell line; measured via MTT or similar viability assay.[9]

IC₅₀ (Half-maximal inhibitory concentration): Concentration of inhibitor required to reduce enzyme activity by 50%. EC₅₀ (Half-maximal effective concentration): Concentration of inhibitor that induces a response halfway between the baseline and maximum. GI₅₀ (Half-maximal growth inhibition): Concentration of inhibitor that causes 50% inhibition of cell growth.

Key Signaling Pathways Involving SIRT2

SIRT2 is implicated in multiple signaling pathways that are critical for cancer cell proliferation, survival, and metabolism. Inhibition of SIRT2 with **Sirt2-IN-14** can modulate these pathways, leading to anti-cancer effects such as cell cycle arrest and apoptosis.[3][12]



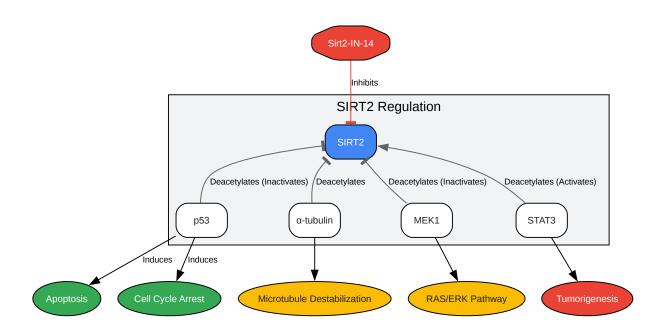


Figure 2. Key SIRT2-mediated signaling pathways.

Experimental Protocols In Vitro SIRT2 Enzyme Inhibition Assay

This protocol describes a fluorescence-based assay to determine the IC₅₀ of **Sirt2-IN-14** against purified SIRT2 enzyme. The assay measures the deacetylation of a fluorogenic acetylated peptide substrate.[11][13]



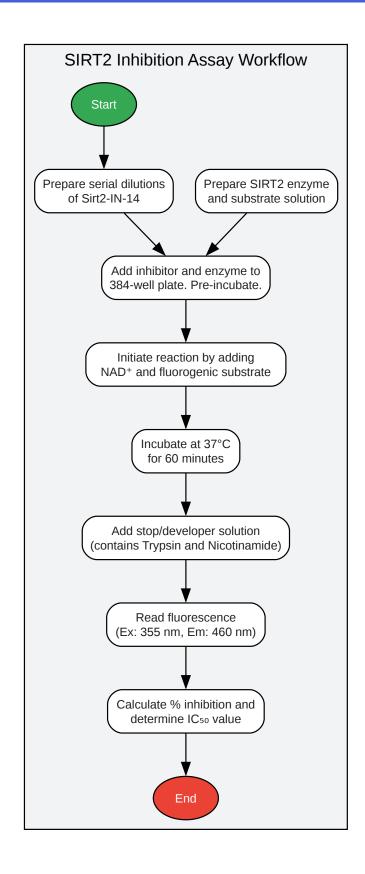


Figure 3. Workflow for in vitro SIRT2 inhibition assay.



- Purified recombinant human SIRT2 enzyme
- Sirt2-IN-14
- Fluorogenic SIRT2 substrate (e.g., Boc-Lys(Ac)-AMC)
- NAD+
- Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/ml BSA, 1 mM DTT)[11]
- Stop/Developer Solution (e.g., Assay buffer with Trypsin and Nicotinamide)[14]
- 384-well black, low-volume assay plates
- Fluorescence plate reader

- Inhibitor Preparation: Prepare a 10-point serial dilution of Sirt2-IN-14 in DMSO, followed by a further dilution in Assay Buffer.
- Assay Plate Setup: Add 1 μL of diluted Sirt2-IN-14 or DMSO (vehicle control) to the wells of a 384-well plate.
- Enzyme Addition: Add 10 μ L of SIRT2 enzyme solution (e.g., final concentration 100 nM) to each well. Pre-incubate for 10-15 minutes at room temperature.[11]
- Reaction Initiation: Add 10 μL of a solution containing the fluorogenic substrate (e.g., final concentration 50 μM) and NAD+ (e.g., final concentration 500 μM) to initiate the reaction.[14]
- Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
- Reaction Termination: Add 25 μL of Stop/Developer solution to each well. This solution stops
 the SIRT2 reaction (via nicotinamide) and allows the developer enzyme (trypsin) to cleave
 the deacetylated substrate, releasing the fluorophore.



- Fluorescence Reading: Incubate for an additional 15-30 minutes at room temperature, then
 measure the fluorescence using a plate reader (e.g., Excitation ~355 nm, Emission ~460
 nm).[15]
- Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[16]

Cell Viability (MTT) Assay

This protocol measures the effect of **Sirt2-IN-14** on cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18]



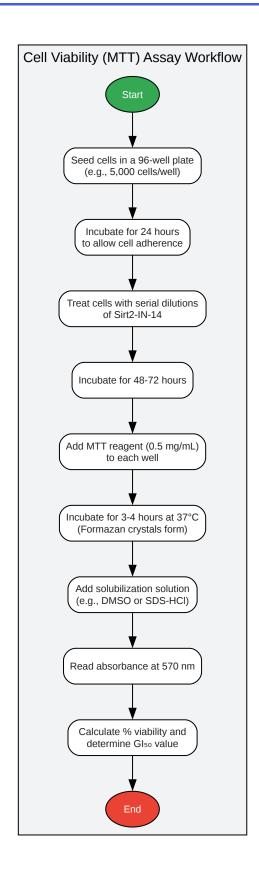


Figure 4. Workflow for cell viability (MTT) assay.



- Cancer cell line of interest (e.g., MCF-7, A549)
- · Complete cell culture medium
- Sirt2-IN-14
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- 96-well clear flat-bottom plates
- Absorbance microplate reader

- Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 μL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
- Compound Treatment: Prepare serial dilutions of **Sirt2-IN-14** in complete medium. Remove the old medium from the cells and add 100 μL of the compound-containing medium or vehicle control (e.g., 0.1% DMSO) to the respective wells.
- Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
- MTT Addition: Add 10 μ L of MTT stock solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[18]
- Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
- Solubilization: Carefully remove the medium and add 100-150 μL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

 [17]



- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the results to determine the GI₅₀ value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by **Sirt2-IN-14** by detecting the externalization of phosphatidylserine (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).[19][20]



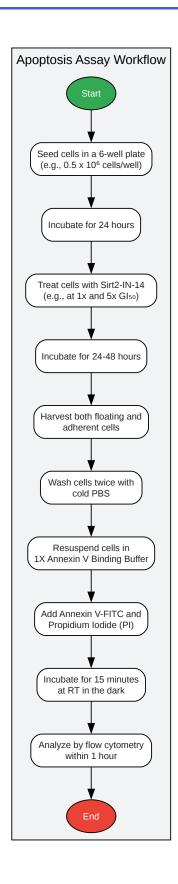


Figure 5. Workflow for apoptosis assay via flow cytometry.



- Cells and Sirt2-IN-14
- 6-well plates
- Annexin V-FITC/PI Apoptosis Detection Kit
- Phosphate-Buffered Saline (PBS)
- Flow cytometer

- Cell Seeding and Treatment: Seed cells in 6-well plates and treat with **Sirt2-IN-14** at desired concentrations (e.g., Gl₅₀ and 5x Gl₅₀) for 24-48 hours. Include a vehicle control and a positive control (e.g., etoposide).
- Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.
- Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.[20]
- Staining: Resuspend the cell pellet in 100 μ L of 1X Annexin V Binding Buffer. Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide solution.[19]
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- $\bullet\,$ Analysis: Add 400 μL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
- Data Interpretation:
 - Live cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.



• Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution (G0/G1, S, G2/M) by flow cytometry following treatment with **Sirt2-IN-14**.[21][22]



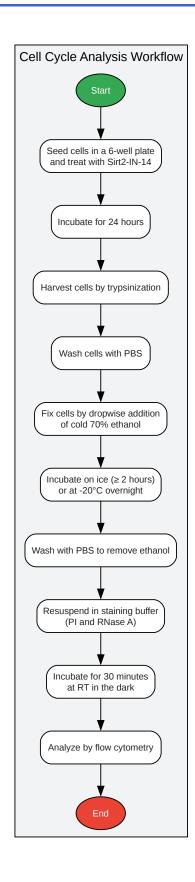


Figure 6. Workflow for cell cycle analysis via flow cytometry.



- Cells and Sirt2-IN-14
- 6-well plates
- PBS
- Ice-cold 70% Ethanol
- PI/RNase Staining Buffer (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A)[21]
- Flow cytometer

- Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Sirt2-IN-14 for 24 hours.
- Harvesting: Harvest cells, wash once with PBS, and pellet by centrifugation.
- Fixation: Resuspend the cell pellet in 500 μL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
- Incubation: Incubate the cells on ice for at least 2 hours or store at -20°C overnight.
- Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash the pellet once with PBS.
- Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
- Incubation: Incubate for 30 minutes at room temperature, protected from light.
- Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel to properly resolve the G0/G1 and G2/M peaks.[21]
- Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of



the cell cycle.

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